REACTION_CXSMILES
|
OC[CH:3]([NH2:8])[CH:4]1[CH2:7][CH2:6][CH2:5]1.[NH2:9][C:10]1[N:15]=[C:14](Cl)[CH:13]=[C:12]([Cl:17])[N:11]=1.[CH2:18]([OH:20])C>C(N(CC)CC)C>[NH2:9][C:10]1[N:15]=[C:14]([NH:8][CH2:3][C:4]2([CH2:18][OH:20])[CH2:5][CH2:6][CH2:7]2)[CH:13]=[C:12]([Cl:17])[N:11]=1
|
Name
|
|
Quantity
|
5.75 g
|
Type
|
reactant
|
Smiles
|
OCC(C1CCC1)N
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for one day
|
Duration
|
1 d
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure
|
Type
|
WASH
|
Details
|
The residue was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetone
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=N1)NCC1(CCC1)CO)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: PERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |